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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization

of conditional knockout (cKO) mouse models for the Intestine Specific Homeobox (ISX) gene.

ISX is a critical transcription factor involved in the regulation of vitamin A metabolism, intestinal

immunity, and has been implicated in tumorigenesis. The use of a conditional knockout

approach allows for the spatio-temporal control of ISX gene inactivation, overcoming potential

embryonic lethality and enabling the study of its function in specific tissues and at particular

developmental stages.

Introduction to ISX and Conditional Knockout
Strategy
The Intestine Specific Homeobox (ISX) protein is a transcription factor that plays a pivotal role

in regulating the absorption of dietary carotenoids and their conversion into vitamin A (retinoids)

within the intestine.[1] It achieves this by repressing the expression of Scavenger Receptor

Class B Type 1 (SR-BI) and Beta-Carotene Oxygenase 1 (BCO1).[1] Beyond its role in nutrient

metabolism, ISX has been identified as a mediator in the crosstalk between diet and the

immune system, influencing gut-homing and differentiation of lymphocytes.[1] Dysregulation of

ISX has been associated with inflammatory disorders and various cancers.

A constitutive knockout of ISX may lead to embryonic lethality or complex systemic effects that

could obscure its tissue-specific functions in adult animals. Therefore, a conditional knockout
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(cKO) strategy using the Cre-LoxP system is the recommended approach. This system allows

for the deletion of the ISX gene in a specific cell type or at a specific time point, dependent on

the expression of Cre recombinase.[2][3]

ISX Signaling Pathways
ISX is a key regulator in multiple signaling pathways. Understanding these pathways is crucial

for designing phenotyping experiments and interpreting the results from the cKO mice.

Vitamin A Metabolism Regulation
ISX acts as a negative feedback regulator in the vitamin A synthesis pathway. Retinoic acid

(RA), a metabolite of vitamin A, induces the expression of ISX. In turn, ISX represses the

transcription of Srb1 and Bco1, genes essential for carotenoid uptake and conversion to retinal,

the precursor of RA. This feedback loop ensures a tightly controlled homeostasis of vitamin A.
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Caption: ISX-mediated regulation of vitamin A metabolism.

ISX and Immune Regulation
ISX plays a role in gut immunity by controlling retinoid levels, which are critical for the function

of intestinal immune cells. Altered ISX expression can impact the expression of genes such as

Aldh1a2, Dhrs3, and Ccr9, which are involved in retinoic acid synthesis and immune cell

trafficking.
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ISX in Cancer
In the context of cancer, particularly hepatocellular carcinoma, ISX has been shown to be an

IL-6-inducible proto-oncogene. The ISX-AHR (Aryl Hydrocarbon Receptor) signaling axis can

promote oncogenesis by upregulating the expression of genes involved in tryptophan

catabolism (IDO1, TDO2) and immune suppression (CD86, PD-L1).

IL-6

ISX

Induces

AHR

Upregulates

IDO1/TDO2

Upregulates

CD86/PD-L1

Upregulates

Activates

Tumorigenesis

Immune Suppression

Click to download full resolution via product page

Caption: ISX signaling in cancer and immune suppression.
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Experimental Design and Protocols
The generation of an ISX cKO mouse model involves a series of detailed steps, from the initial

design of the targeting vector to the final phenotyping of the resulting mice.

Experimental Workflow
The overall workflow for generating and characterizing an ISX cKO mouse line is outlined

below.
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Caption: Workflow for generating and analyzing ISX cKO mice.
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Protocol 1: Design and Construction of the ISX
Targeting Vector
Objective: To create a targeting vector containing the mouse ISX gene with LoxP sites flanking

a critical exon.

Targeting Strategy: The mouse ISX gene (Isx) is located on chromosome 8. The canonical

transcript (Isx-202) consists of four coding exons. The functionally critical homeodomain,

responsible for DNA binding, is encoded primarily within Exon 3. Therefore, the recommended

strategy is to flank Exon 3 with LoxP sites. This will ensure that upon Cre-mediated

recombination, a frameshift mutation is introduced, leading to a non-functional ISX protein.

Materials:

BAC clone containing the mouse Isx gene

pLoxP-flanked selection cassette vector (e.g., pLoxP-PGK-neo)

Recombineering-competent E. coli strain (e.g., SW102)

Restriction enzymes, ligase, and other standard molecular biology reagents

Method:

BAC Recombineering: a. Obtain a BAC clone containing the mouse Isx genomic locus. b.

Design 50 bp homology arms flanking the desired insertion sites for the LoxP sites and the

selection cassette. The 5' LoxP site should be placed in the intron between Exon 2 and Exon

3, and the 3' LoxP site with the selection cassette in the intron between Exon 3 and Exon 4.

c. Use PCR to amplify the LoxP-PGK-neo-LoxP cassette with the designed homology arms.

d. Electroporate the PCR product into recombineering-competent E. coli containing the Isx

BAC. e. Select for recombinant clones on appropriate antibiotic plates.

Vector Construction: a. Isolate the modified BAC DNA. b. Subclone the genomic fragment

containing the floxed Exon 3 and the selection cassette into a suitable targeting vector

backbone. This is typically done by retrieving the desired fragment into a plasmid using

another round of recombineering. c. The final targeting vector should contain approximately
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5-10 kb of total homology to the target locus, with the floxed exon and selection cassette in

the middle.

Verification: a. Sequence the entire subcloned fragment to confirm the correct insertion of the

LoxP sites and the absence of any mutations. b. Perform restriction digests to further verify

the integrity of the targeting vector.

Protocol 2: Generation of ISXflox/flox Mice
Objective: To generate mice carrying the floxed ISX allele.

Materials:

Linearized and purified ISX targeting vector

Mouse embryonic stem (ES) cells (e.g., from C57BL/6N strain)

ES cell culture reagents

Electroporator

G418 (for neomycin selection)

Blastocysts (e.g., from C57BL/6J strain)

Pseudopregnant foster mothers

Method:

ES Cell Targeting: a. Electroporate the linearized targeting vector into ES cells. b. Culture the

ES cells in the presence of G418 to select for cells that have incorporated the targeting

vector.

Screening of ES Cell Clones: a. Pick and expand individual G418-resistant ES cell colonies.

b. Perform Southern blot analysis and long-range PCR on genomic DNA from each clone to

identify correctly targeted homologous recombinants.
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Blastocyst Injection: a. Inject the correctly targeted ES cells into blastocysts. b. Transfer the

injected blastocysts into the uteri of pseudopregnant foster mothers.

Generation of Chimeras and Germline Transmission: a. The resulting offspring (chimeras)

will be a mix of cells derived from the host blastocyst and the injected ES cells. b. Breed

high-percentage male chimeras with wild-type females. c. Genotype the offspring to identify

those that have inherited the floxed ISX allele (ISXflox/+).

Establishment of Homozygous Floxed Line: a. Intercross the heterozygous ISXflox/+ mice to

generate homozygous ISXflox/flox mice.

Protocol 3: Genotyping of ISXflox Allele
Objective: To distinguish between wild-type (+), heterozygous (flox/+), and homozygous

(flox/flox) ISX alleles by PCR.

Materials:

Genomic DNA isolated from mouse tail biopsies

PCR primers designed to flank the 5' LoxP site

Taq DNA polymerase and PCR buffer

Agarose gel electrophoresis system

Primer Design:

Forward Primer (Fwd): Located in the intron upstream of the 5' LoxP site.

Reverse Primer 1 (Rev1): Located in the intron between the 5' LoxP site and Exon 3.

Reverse Primer 2 (Rev2): Located within the inserted LoxP sequence.

PCR Reaction: A three-primer PCR strategy is recommended.
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Primer Combination
Expected Product Size
(Wild-Type)

Expected Product Size
(Floxed)

Fwd + Rev1 ~200 bp No product or larger product

Fwd + Rev2 No product ~300 bp

Interpretation of Results on Agarose Gel:

Wild-type (+/+): A single band at ~200 bp.

Heterozygous (flox/+): Two bands at ~200 bp and ~300 bp.

Homozygous (flox/flox): A single band at ~300 bp.

Protocol 4: Generation of Intestine-Specific ISX
Knockout Mice
Objective: To generate mice with a specific deletion of ISX in the intestinal epithelium.

Method:

Cross the homozygous ISXflox/flox mice with a transgenic mouse line that expresses Cre

recombinase under the control of an intestine-specific promoter. Recommended Cre-driver

lines include:

Villin-Cre: Expresses Cre throughout the intestinal epithelium.

Car1-Cre: Expresses Cre specifically in the large intestine.

Genotype the offspring to identify mice that are homozygous for the floxed allele and

heterozygous for the Cre transgene (ISXflox/flox; Cre+/-). These will be the experimental

conditional knockout mice.

Littermates with the genotypes ISXflox/flox; Cre-/- should be used as controls.

Protocol 5: Phenotypic Analysis of ISX cKO Mice
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A thorough phenotypic analysis is essential to understand the consequences of intestine-

specific ISX deletion.

1. Confirmation of Gene Knockout:

Quantitative PCR (qPCR): Isolate RNA from intestinal epithelial cells of cKO and control

mice. Perform qPCR to quantify ISX mRNA levels. A significant reduction in ISX mRNA is

expected in the cKO mice.

Western Blot: Isolate protein from intestinal epithelial cells. Perform Western blot analysis

using an anti-ISX antibody to confirm the absence of the ISX protein in cKO mice.

2. Analysis of Vitamin A Metabolism:

Serum Retinol Levels: Collect blood samples and measure serum retinol concentrations

using high-performance liquid chromatography (HPLC).

Liver Retinyl Ester Stores: Harvest livers and quantify the levels of retinyl esters by HPLC to

assess changes in vitamin A storage.

Gene Expression Analysis: Use qPCR to measure the mRNA levels of ISX target genes

involved in vitamin A metabolism (Srb1, Bco1) in the intestine.

Parameter
Expected Change in ISX
cKO

Method

Intestinal ISX mRNA Decreased qPCR

Intestinal ISX Protein Absent Western Blot

Serum Retinol Potentially Altered HPLC

Liver Retinyl Esters Potentially Altered HPLC

Intestinal Srb1 mRNA Increased qPCR

Intestinal Bco1 mRNA Increased qPCR

3. Assessment of Intestinal Immune Function:
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Histological Analysis: Collect intestinal tissue sections, perform H&E staining, and examine

for any signs of inflammation, changes in villus-crypt architecture, or alterations in immune

cell infiltration.

Flow Cytometry: Isolate lamina propria lymphocytes and intraepithelial lymphocytes from the

small and large intestines. Use flow cytometry to analyze the populations of different immune

cells (e.g., T cells, B cells, macrophages) and the expression of gut-homing receptors like

CCR9.

Gene Expression of Immune Markers: Use qPCR to measure the expression of inflammatory

cytokines and other immune-related genes in the intestinal tissue.

Conclusion
The generation of an ISX conditional knockout mouse model is a powerful tool for dissecting

the multifaceted roles of this transcription factor in intestinal physiology, vitamin A metabolism,

and disease. The detailed protocols and experimental strategies outlined in these application

notes provide a comprehensive framework for researchers to successfully create and

characterize these valuable animal models, ultimately contributing to a deeper understanding

of ISX function and its potential as a therapeutic target.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1672651#generating-isx-conditional-knockout-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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